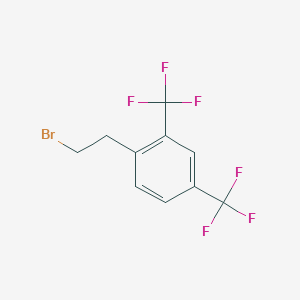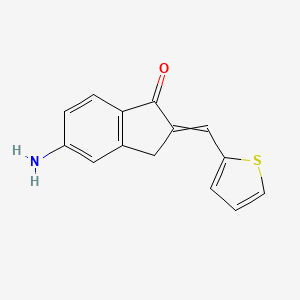![molecular formula C14H18O2 B12433877 (2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL](/img/structure/B12433877.png)
(2E)-3-{4-[(3-Methylbut-2-EN-1-YL)oxy]phenyl}prop-2-EN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Evofolin C is a natural compound known for its potent antifungal and antibacterial properties. It exhibits significant inhibition against N-formylmethionylleucylphenylalanine-induced superoxide production with IC(50) values less than 12 microM . This compound is derived from the heartwood of Tetradium glabrifolium and has been studied for its various biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Evofolin C involves the extraction from natural sources such as the bark of Evodia species. The compound is isolated through a series of chromatographic techniques, including high-performance liquid chromatography (HPLC) and column chromatography . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of Evofolin C is still in the research phase, with most methods focusing on optimizing the extraction and purification processes. The use of bioreactors and advanced chromatographic techniques are being explored to scale up the production while maintaining the compound’s bioactivity .
Análisis De Reacciones Químicas
Types of Reactions
Evofolin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study .
Common Reagents and Conditions
Common reagents used in the reactions involving Evofolin C include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of Evofolin C include its acetate derivatives, which have shown enhanced antifungal and antibacterial activities. These derivatives are crucial for studying the structure-activity relationship of the compound .
Aplicaciones Científicas De Investigación
Evofolin C has a wide range of scientific research applications:
Mecanismo De Acción
Evofolin C exerts its effects by inhibiting the production of superoxide, a reactive oxygen species involved in oxidative stress. The compound targets the N-formylmethionylleucylphenylalanine receptor, which plays a role in the activation of superoxide production . By inhibiting this pathway, Evofolin C reduces oxidative stress and its associated cellular damage .
Comparación Con Compuestos Similares
Evofolin C is compared with other similar compounds such as:
Evofolin B: Another compound isolated from the same plant, showing similar but less potent biological activities.
Stroside A: A phenylpropanoid glycoside with comparable antifungal properties but different molecular targets.
Evofolin C stands out due to its higher potency and broader spectrum of antimicrobial activities, making it a unique and valuable compound for further research and development .
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C14H18O2/c1-12(2)9-11-16-14-7-5-13(6-8-14)4-3-10-15/h3-9,15H,10-11H2,1-2H3 |
Clave InChI |
ROCWIPIJKMWFFA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC1=CC=C(C=C1)C=CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-2,6-difluoro-N-methylbenzenecarboximidamide](/img/structure/B12433794.png)
![[(4-Chloro-2-nitrophenyl)methyl]hydrazine](/img/structure/B12433802.png)


![(2S,3R,4S,5S,6R)-2-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxolan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12433825.png)
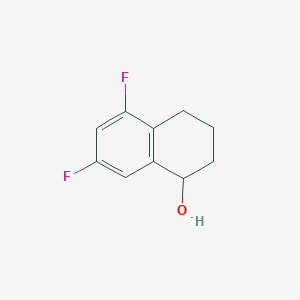
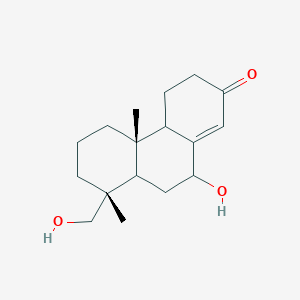
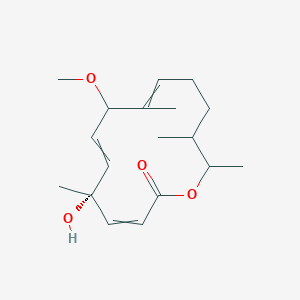
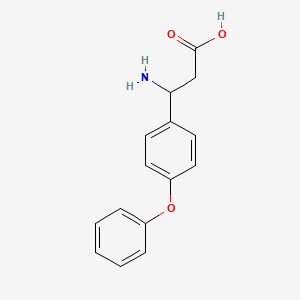
![2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, [2aS-(2aalpha,4aalpha,7aalpha,7balpha)]-](/img/structure/B12433851.png)
![1-{3-[(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethanone](/img/structure/B12433854.png)
